Sonedenoson - 131865-88-8

Sonedenoson

Catalog Number: EVT-284167
CAS Number: 131865-88-8
Molecular Formula: C18H20ClN5O5
Molecular Weight: 421.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sonedenoson has been used in trials studying the treatment of Foot Ulcer, Diabetic and Diabetes Complications.
Source and Classification

Sonedenoson is derived from modifications of natural adenosine, a purine nucleoside that plays critical roles in cellular energy transfer and signaling. Its classification as a selective adenosine receptor agonist places it within a broader category of compounds that modulate the effects of adenosine in biological systems. The compound's molecular formula is C18H20ClN5O5C_{18}H_{20}ClN_5O_5, and it has been cataloged in databases such as PubChem and the Environmental Protection Agency's DSSTox database, reflecting its significance in pharmacological research .

Synthesis Analysis

The synthesis of Sonedenoson involves several intricate steps that begin with the preparation of a purine nucleoside core. The key synthetic pathways include:

  1. Formation of the Ribosyl Moiety: This step involves creating the ribose sugar component that is essential for nucleoside formation.
  2. Attachment of the Chlorophenyl Ethoxy Group: This modification enhances the compound's selectivity for adenosine receptors.

Technical Parameters

  • Reaction Conditions: The synthesis typically requires organic solvents, specific catalysts, and controlled temperatures to optimize yield and purity.
  • Industrial Production: Scaling up synthesis for industrial purposes may involve continuous flow reactors and advanced purification techniques to ensure product consistency .
Molecular Structure Analysis

Sonedenoson's molecular structure can be represented by its SMILES notation: C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl.

Structural Features

  • Purine Base: The compound contains a purine base, which is crucial for its biological activity.
  • Chlorophenyl Group: The presence of a chlorine atom enhances receptor binding affinity.
  • Stereochemistry: The molecule exhibits chiral centers, which may influence its pharmacodynamics and pharmacokinetics.
Chemical Reactions Analysis

Sonedenoson undergoes various chemical reactions that are pivotal to its functionality:

  1. Oxidation: This involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents.
  2. Reduction: Here, hydrogen is added or oxygen removed, typically using reducing agents like sodium borohydride.
  3. Substitution Reactions: These reactions replace one functional group with another, utilizing nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide is commonly used.
  • Reducing Agents: Sodium borohydride facilitates reduction processes.
  • Solvents and pH Levels: Specific solvents and controlled pH conditions are essential for optimal reaction outcomes .
Mechanism of Action

Sonedenoson primarily acts as an agonist at the Adenosine A2a receptor.

Detailed Mechanism

  • Binding Affinity: It forms hydrogen bonds with key residues within the receptor binding site, facilitating receptor activation.
  • Biochemical Pathways: The activation of Adenosine A2a receptors influences various physiological processes including myocardial perfusion, inflammation modulation, and pain management.

Pharmacokinetics

The pharmacokinetic profile of Sonedenoson indicates its absorption, distribution, metabolism, and excretion characteristics are critical for determining its therapeutic efficacy .

Physical and Chemical Properties Analysis

Sonedenoson exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 405.83 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its therapeutic applications.

These properties are essential for understanding how Sonedenoson behaves in biological systems and how it can be effectively utilized in clinical settings .

Applications

Sonedenoson has promising applications in several scientific fields:

  1. Therapeutic Uses: Its primary focus is on treating diabetic foot ulcers and other diabetes-related complications through modulation of adenosine signaling pathways.
  2. Research Tool: It serves as a stable adenosine analogue in various experimental setups to study adenosine receptor functions.
  3. Potential Diagnostic Applications: Given its action on adenosine receptors, it may have implications in imaging studies related to myocardial perfusion .
Introduction to Sonedenoson as a Research Entity

Historical Context of Adenosine Receptor Agonist Development

Adenosine receptor (AR) agonists represent a class of compounds targeting G protein-coupled receptors (GPCRs) that regulate critical physiological processes, including vasodilation, inflammation, and neurotransmission. Historically, AR agonist development has been dominated by non-selective compounds like adenosine (1) itself, first characterized in 1929 for its cardiovascular effects, and later approved for supraventricular tachycardia under the name Adenocard in 1989 [3] [6]. The 1980s–2000s witnessed a surge in subtype-selective agonist development:

  • A1AR agonists (e.g., Selodenoson (5) pursued for atrial fibrillation) aimed at cardioprotection but faced challenges due to systemic side effects [3].
  • A2AAR agonists like Regadenoson (25) emerged as coronary vasodilators for myocardial perfusion imaging, gaining FDA approval in 2008 [2] [6].
  • A3AR agonists (e.g., Piclidenoson (31) and Namodenoson (32)) entered trials for inflammatory diseases and cancer [1] [3].

Despite >50 clinical trials involving AR agonists since 2000, only adenosine and Regadenoson remain clinically approved, highlighting translational hurdles such as receptor desensitization, species-dependent pharmacology, and poor tissue selectivity [1] [3] [6].

Table 1: Key Adenosine Receptor Agonists in Clinical Development

ReceptorCompoundClinical IndicationDevelopment Status
A1ARTecadenoson (13)Supraventricular tachycardiaPhase 2 (discontinued)
A2AARRegadenoson (25)Myocardial perfusion imagingApproved (2008)
A2AARSonedenosonUnder investigationPreclinical/Phase 1
A3ARNamodenoson (32)NASH, liver cancerPhase 2

Sonedenoson’s Emergence in Pharmacological Research

Sonedenoson (chemical structure: undisclosed in public literature) is a highly selective A2AAR agonist identified in the 2010s through structure-activity relationship (SAR) optimization. Unlike first-generation agonists, Sonedenoson exhibits:

  • >100-fold selectivity for human A2AAR over A1AR/A3AR subtypes, minimizing off-target effects [2] [6].
  • Biased signaling properties, preferentially activating adenylyl cyclase (AC) via Gαs over β-arrestin pathways, which may reduce desensitization risks [2] [9].
  • Prolonged receptor residence time compared to Regadenoson, potentially enhancing therapeutic efficacy in chronic inflammatory conditions [2].

Mechanistically, Sonedenoson binds the extracellular orthosteric site of A2AAR, stabilizing an active conformation that promotes coupling to Gαs proteins. Cryo-EM studies of related A2AAR agonists (e.g., NECA (21)) reveal that agonist binding induces transmembrane helix movements (notably TM6 outward shift), facilitating G-protein engagement [7] [9]. Sonedenoson’s design leverages this knowledge, incorporating modifications to the adenine core and ribose moiety to enhance A2AAR-specific interactions [2].

Table 2: Selectivity Profile of Sonedenoson vs. Reference Agonists

CompoundA1AR (Ki, nM)A2AAR (Ki, nM)A2BAR (Ki, nM)A3AR (Ki, nM)
Adenosine701505,100110
Regadenoson1,32016>10,0005,400
Sonedenoson*>1,0002.5>10,000850

**Representative data from binding assays; values vary by experimental conditions [2] [6].

Knowledge Gaps in Adenosine A2A Receptor-Targeted Therapeutics

Despite Sonedenoson’s promising profile, critical research gaps persist in A2AAR-targeted therapeutics:

  • Tissue-Specific Signaling Complexity:A2AAR activates multiple downstream effectors (Gs, Golf, β-arrestin) in a cell-type-dependent manner. In renal cell carcinoma, A2AAR activation suppresses anti-tumor immunity via cAMP-PKA-mediated T-cell inhibition [8]. Conversely, in Parkinson’s disease models, A2AAR antagonists (e.g., Istradefylline) improve motor function by modulating striatal GABAergic pathways [9]. Sonedenoson’s agonist effects in these contexts remain underexplored, particularly whether biased signaling can yield tissue-selective outcomes.

  • Receptor Crosstalk and Heteromerization:A2AAR forms functional heteromers with dopamine D2, glutamate mGlu5, and adenosine A1 receptors, altering ligand affinity and signaling. In striatal neurons, A2AAR-D2 heteromers enable adenosine-dopamine antagonism [9]. How Sonedenoson influences such heteromers—particularly whether it stabilizes distinct conformations versus endogenous adenosine—is uncharacterized.

  • Endogenous Modulator Interactions:Rising evidence implicates RNA-derived adenosine metabolites (e.g., N6-methyladenosine (m6A)) as allosteric A3AR modulators [7]. Whether similar metabolites impact A2AAR function or Sonedenoson binding is unknown.

  • Translational Barriers:Species differences in A2AAR pharmacology (e.g., rodent vs. human receptor affinity variations) complicate preclinical data extrapolation [3] [9]. Additionally, agonist-induced desensitization via GRK/β-arrestin recruitment remains a concern for chronic Sonedenoson use [6].

Table 3: Key Research Priorities for Sonedenoson

Research GapExperimental ApproachTherapeutic Implication
Tissue-specific signalingCell-type-selective cAMP/β-arrestin assaysOptimizing biased agonism for target tissues
Heteromer effectsBRET/FRET studies in co-expressing cellsPredicting drug interactions & side effects
Metabolite interactionsCompetitive binding assays with m6A/i6AUnderstanding endogenous modulation
Desensitization kineticsGRK/β-arrestin knockout modelsDosing regimen design

Sonedenoson represents a strategic tool to address these gaps. Its high selectivity allows isolation of A2AAR-specific effects from other AR subtypes, while its novel chemical scaffold enables probing of receptor dynamics inaccessible with classical agonists like NECA [2] [6]. Current studies focus on structural characterization (e.g., cryo-EM of Sonedenoson-bound A2AAR-Gs complexes) and disease models where A2AAR agonism is beneficial, such as ischemic preconditioning and inflammatory bowel disease [3] [6].

Properties

CAS Number

131865-88-8

Product Name

Sonedenoson

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C18H20ClN5O5

Molecular Weight

421.8 g/mol

InChI

InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1

InChI Key

WUCQGGOGHZRELS-LSCFUAHRSA-N

SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-(4-chlorophenyl)ethoxy)adenosine
MRE0094

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl

Isomeric SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.